Carteolol

Vue d'ensemble

Description

Le cartéolol est un antagoniste non sélectif des récepteurs bêta-adrénergiques, communément appelé bêta-bloquant. Il est principalement utilisé dans le traitement du glaucome et de l'hypertension artérielle. Le cartéolol agit en réduisant la pression intraoculaire et en contrôlant la pression artérielle, ce qui en fait un médicament essentiel en ophtalmologie et en cardiologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de cartéolol implique plusieurs étapes :

Préparation de la 3-amino-2-cyclohexénone : Ce composé intermédiaire est synthétisé par une série de réactions impliquant la cyclohexanone.

Préparation de la tétrahydro-2,5(1H,6H)-quinoléinedione : Ce composé est obtenu en faisant réagir la 3-amino-2-cyclohexénone avec des réactifs appropriés.

Préparation de la 5-hydroxy-3,4-dihydro-2(1H)-quinolone : Cette étape implique l'hydroxylation de la tétrahydro-2,5(1H,6H)-quinoléinedione.

Préparation de la 5-(2,3-époxypropoxy)-3,4-dihydro-2(1H)-quinolone : Ce composé intermédiaire est synthétisé en faisant réagir la 5-hydroxy-3,4-dihydro-2(1H)-quinolone avec l'épichlorhydrine.

Préparation du chlorhydrate de cartéolol : La dernière étape implique la réaction de la 5-(2,3-époxypropoxy)-3,4-dihydro-2(1H)-quinolone avec la tert-butylamine, suivie d'un traitement à l'acide chlorhydrique pour obtenir le chlorhydrate de cartéolol.

Méthodes de production industrielle

La production industrielle du chlorhydrate de cartéolol implique généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant la stabilité et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le cartéolol subit diverses réactions chimiques, notamment :

Oxydation : Le cartéolol peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du cartéolol, modifiant ainsi ses propriétés pharmacologiques.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinolone, tandis que la réduction peut produire des composés de l'hydroquinoline .

Applications De Recherche Scientifique

Le cartéolol a un large éventail d'applications en recherche scientifique :

Chimie : Le cartéolol est utilisé comme composé modèle dans des études impliquant des bêta-bloquants et leurs interactions avec divers récepteurs.

Biologie : La recherche sur le cartéolol se concentre sur ses effets sur les voies de signalisation cellulaire et son potentiel comme agent thérapeutique.

Médecine : Le cartéolol est largement étudié pour son efficacité dans le traitement du glaucome, de l'hypertension et des arythmies. Il est également étudié pour son utilisation potentielle dans d'autres maladies cardiovasculaires.

Industrie : Le cartéolol est utilisé dans la formulation de solutions ophtalmiques et d'autres produits pharmaceutiques

Mécanisme d'action

Le cartéolol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta1 et bêta2. Cette action réduit la production d'humeur aqueuse dans l'œil, diminuant ainsi la pression intraoculaire. Dans le système cardiovasculaire, le cartéolol diminue la fréquence cardiaque et le débit cardiaque, ce qui entraîne une réduction de la pression artérielle. Le composé agit également comme un antagoniste des récepteurs de la sérotonine, contribuant à ses effets thérapeutiques .

Mécanisme D'action

Carteolol exerts its effects by blocking beta-adrenergic receptors, specifically beta1 and beta2 receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. In the cardiovascular system, this compound decreases heart rate and cardiac output, leading to reduced blood pressure. The compound also acts as a serotonin receptor antagonist, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Timolol : Un autre bêta-bloquant non sélectif utilisé dans le traitement du glaucome et de l'hypertension artérielle.

Bétaxolol : Un antagoniste sélectif des récepteurs bêta1-adrénergiques utilisé pour des indications similaires.

Lévobutamol : Un bêta-bloquant non sélectif avec des applications en ophtalmologie.

Unicité du cartéolol

Le cartéolol est unique en raison de son activité sympathomimétique intrinsèque, qui fournit un équilibre entre la bêta-blocade et les effets agonistes partiels. Cette propriété rend le cartéolol moins susceptible de provoquer une bradycardie et d'autres effets secondaires associés aux bêta-bloquants .

Activité Biologique

Carteolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and ocular hypertension. Its pharmacological profile includes a variety of biological activities that contribute to its therapeutic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the blockade of beta-1 and beta-2 adrenergic receptors. This action leads to a reduction in aqueous humor production, thereby lowering intraocular pressure (IOP) without significantly affecting pupil size or accommodation. The mechanism can be summarized as follows:

- Beta-adrenergic blockade : Inhibits the stimulation of adrenergic receptors, leading to decreased aqueous humor secretion.

- Vascular effects : this compound has endothelium-dependent vascular-relaxant effects, enhancing ocular blood flow .

Pharmacodynamics

The pharmacodynamics of this compound reveal its efficacy in reducing IOP. A study indicated that this compound could decrease IOP by up to 41% within the first day of treatment, with sustained effects over time . The drug is generally well-tolerated, with minimal adverse effects reported in long-term studies .

Efficacy in Glaucoma Management

- Long-term Treatment Study : A study involving 14 patients with chronic open-angle glaucoma demonstrated a significant reduction in IOP after treatment with this compound 1% eye drops over 15 months. The mean IOP values stabilized around 16-17 mm Hg after one week, indicating effective long-term management .

- Comparison with Timolol : In a multi-center study comparing this compound and timolol, both drugs significantly reduced IOP without notable differences in visual field outcomes over one year. This suggests that this compound is as effective as timolol for managing elevated IOP .

- Plasma Concentration Studies : Research comparing the plasma levels of this compound from different formulations showed that a new long-acting formulation resulted in lower systemic delivery compared to regular formulations, thus potentially reducing systemic side effects associated with beta-blockers .

Table 1: Summary of Clinical Findings on this compound's Efficacy

| Study Type | Patient Count | Treatment Duration | Mean IOP Reduction (%) | Notable Findings |

|---|---|---|---|---|

| Long-term Treatment | 14 | 15 months | 41% | No adverse reactions observed |

| Comparison with Timolol | 120 | 1 year | Significant reduction | No difference in visual fields |

| Plasma Concentration Comparison | 23 | 2 months | N/A | Lower systemic delivery noted |

Case Studies

- Case Study on Ocular Hypertension : A patient with bilateral primary open-angle glaucoma was treated with this compound eye drops. The treatment led to a significant decrease in IOP, confirming its role as an effective antiglaucoma agent .

- Veterinary Applications : this compound has also been explored in veterinary medicine for its potential applications in managing ocular conditions in animals, showcasing its versatility beyond human medicine .

Propriétés

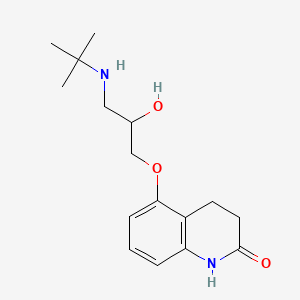

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAFSWPYPHEXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51781-21-6 (mono hydrochloride) | |

| Record name | Carteolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022746 | |

| Record name | Carteolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.21e-01 g/L | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The primary mechanism of the ocular hypotensive action of carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production. This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade. | |

| Record name | Carteolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51781-06-7 | |

| Record name | Carteolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carteolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carteolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carteolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARTEOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.